molecular formula C15H12O8 B300341 bis(2-oxo-2H-pyran-4-yl) pentanedioate

bis(2-oxo-2H-pyran-4-yl) pentanedioate

Cat. No.: B300341
M. Wt: 320.25 g/mol
InChI Key: HSVSPYGBQCOHFC-UHFFFAOYSA-N
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Description

bis(2-oxo-2H-pyran-4-yl) pentanedioate is a diester derivative of pentanedioic acid (glutaric acid), where two 2-oxo-2H-pyran-4-yl groups are esterified at the terminal carboxyl groups. The compound’s structure features a central glutarate backbone flanked by two heterocyclic 2-oxo-2H-pyran-4-yl moieties. Each pyran ring contains a ketone group at position 2, contributing to its electronic and steric properties. The molecular formula is inferred to be C₁₅H₁₀O₆ (molecular weight: ~298.24 g/mol), though experimental validation is required for confirmation.

Key structural attributes include:

  • Polarity: High due to ester and ketone groups.
  • Reactivity: Susceptible to nucleophilic attack at the ester carbonyl or ketone positions.
  • Applications: Potential use in polymer synthesis, pharmaceutical intermediates, or as a ligand in coordination chemistry.

Properties

Molecular Formula

C15H12O8

Molecular Weight

320.25 g/mol

IUPAC Name

bis(2-oxopyran-4-yl) pentanedioate

InChI

InChI=1S/C15H12O8/c16-12(22-10-4-6-20-14(18)8-10)2-1-3-13(17)23-11-5-7-21-15(19)9-11/h4-9H,1-3H2

InChI Key

HSVSPYGBQCOHFC-UHFFFAOYSA-N

SMILES

C1=COC(=O)C=C1OC(=O)CCCC(=O)OC2=CC(=O)OC=C2

Canonical SMILES

C1=COC(=O)C=C1OC(=O)CCCC(=O)OC2=CC(=O)OC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares bis(2-oxo-2H-pyran-4-yl) pentanedioate with structurally analogous pentanedioate esters:

Compound Name Molecular Formula Substituent Groups Key Functional Features
This compound C₁₅H₁₀O₆ 2-oxo-2H-pyran-4-yl Ketone, ester, heterocyclic oxygen
bis(2-methyl-8-quinolinyl) pentanedioate C₂₅H₂₂N₂O₄ 2-methyl-8-quinolinyl Aromatic nitrogen, methyl group
bis(2-hydroxylethyl) pentanedioate C₉H₁₄O₆ 2-hydroxylethyl Hydroxyl groups, high hydrophilicity
bis(2,2,3,3,4,4,5,5-octafluoropentyl) pentanedioate C₁₃H₆F₁₆O₄ Fluorinated alkyl chains Extreme lipophilicity, chemical inertness
Key Observations:

Electronic Effects: The 2-oxo-2H-pyran-4-yl substituent introduces electron-withdrawing ketone groups, enhancing electrophilicity at the ester carbonyls compared to alkyl or aromatic substituents . Quinolinyl groups (as in bis(2-methyl-8-quinolinyl) pentanedioate) contribute aromatic π-systems and basic nitrogen atoms, enabling fluorescence and metal coordination .

Solubility and Polarity: The pyran-based compound is moderately polar, soluble in polar aprotic solvents (e.g., DMSO, acetone). Fluorinated analogs (e.g., octafluoropentyl derivatives) are highly lipophilic and inert, suited for non-aqueous applications . Hydroxyl-containing derivatives (e.g., bis(2-hydroxylethyl) pentanedioate) exhibit water solubility and biodegradability.

Thermal Stability: Aromatic substituents (quinolinyl) improve thermal stability compared to aliphatic chains. Pyran-based esters may decompose at lower temperatures due to ketone reactivity.

Spectroscopic and Analytical Data

NMR Spectroscopy:
  • ¹H-NMR : Pyranyl protons resonate at δ 6.0–7.0 ppm (aromatic protons), with ketone carbonyls at δ 190–210 ppm in ¹³C-NMR.
  • Comparison: Quinolinyl derivatives show distinct aromatic proton splitting (δ 7.5–9.0 ppm) and nitrogen-associated deshielding .
UV-Vis Spectroscopy:
  • Pyran-based compounds absorb in the 250–300 nm range (n→π* transitions of ketones). Quinolinyl analogs exhibit stronger absorbance at ~350 nm due to extended conjugation .

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